(2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide is a complex organic molecule that features a cyclohexylidene core substituted with tert-butyldimethylsilyl groups and a diphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexylidene Core: The cyclohexylidene core is synthesized through a series of reactions involving cyclohexanone derivatives
Attachment of the Diphenylphosphine Oxide Moiety: The diphenylphosphine oxide group is introduced via a coupling reaction using diphenylphosphine and an appropriate oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide moiety, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the cyclohexylidene core, potentially converting it to a more saturated form.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove tert-butyldimethylsilyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine moiety yields phosphine oxides, while reduction of the cyclohexylidene core results in more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic processes.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to impart unique physical and chemical properties.
Mechanism of Action
The mechanism of action of (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in catalysis, biological research, or medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine: Lacks the oxide group, which affects its reactivity and stability.
(2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine sulfide: Contains a sulfide group instead of an oxide, leading to different chemical properties.
Uniqueness
The presence of the diphenylphosphine oxide moiety in (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring robust and stable ligands or probes.
Properties
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51O3PSi2/c1-31(2,3)37(7,8)34-27-23-26(24-28(25-27)35-38(9,10)32(4,5)6)21-22-36(33,29-17-13-11-14-18-29)30-19-15-12-16-20-30/h11-21,27-28H,22-25H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVRVVSIBIVFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51O3PSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.